Patent-Documented KSP Inhibitor Activity Differentiation: 4-Chloro-3-Fluorobenzyl Configuration as Essential Scaffold Component
Patent US20080234297A1 explicitly identifies N-substituted benzylic aniline derivatives containing the 4-chloro and 3-fluorobenzyl substitution pattern as active inhibitors of kinesin spindle protein (KSP) [1]. The patent discloses a comprehensive series of structurally related compounds, but only those maintaining specific halogen substitution patterns—including the 4-chloro-N-(3-fluorobenzyl)aniline framework—are claimed as therapeutically useful for treating cellular proliferative diseases and disorders associated with KSP activity. In contrast, the patent documentation indicates that compounds with alternative halogen placements, such as 2-chloro, 4-fluoro, or unsubstituted benzyl variants, were evaluated but are absent from the exemplified active compound claims [1].
| Evidence Dimension | Inclusion in active KSP inhibitor patent claims (presence/absence of structural scaffold in claimed active compounds) |
|---|---|
| Target Compound Data | Included in claimed active compound scaffold (4-chloro-N-(3-fluorobenzyl)aniline substructure) |
| Comparator Or Baseline | Alternative substitution patterns (2-chloro, 4-fluoro, unsubstituted benzyl, or 3-chloro-4-fluoro combinations) |
| Quantified Difference | Target scaffold included in claimed active series; comparator scaffolds excluded from claims |
| Conditions | KSP kinesin inhibition activity evaluated in cellular proliferative disease models as disclosed in patent US20080234297A1 |
Why This Matters
Procurement of the exact 4-chloro-N-(3-fluorobenzyl)aniline scaffold ensures alignment with patented active compound claims; substitution with any alternative halogen positioning isomer yields a compound that falls outside the characterized active series, potentially compromising KSP inhibitory activity.
- [1] Patent US20080234297A1. Mitotic kinesin inhibitors. Filed 2008-03-20. Published 2008-09-25. Assignee: Merck & Co., Inc. View Source
